(Carbethoxymethylene)triphenylphosphorane-13C2
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Overview
Description
(Carboxymethylene)triphenylphosphorane-13C2 is a labeled compound used in various chemical reactions and research applications. It is a stable isotope-labeled version of (Carboxymethylene)triphenylphosphorane, where two carbon atoms are replaced with the carbon-13 isotope. This compound is known for its role in the Horner-Wadsworth-Emmons (HWE) reaction, which is widely used in organic synthesis to form carbon-carbon double bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Carboxymethylene)triphenylphosphorane-13C2 typically involves the reaction of triphenylphosphine with ethyl bromoacetate-13C2. The reaction is carried out under anhydrous conditions, often in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via the formation of a phosphonium salt intermediate, which is then deprotonated to yield the desired ylide .
Industrial Production Methods
Industrial production of (Carboxymethylene)triphenylphosphorane-13C2 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(Carboxymethylene)triphenylphosphorane-13C2 primarily undergoes olefination reactions, specifically the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is used to form carbon-carbon double bonds by reacting the ylide with aldehydes or ketones .
Common Reagents and Conditions
Reagents: Aldehydes or ketones, bases (e.g., sodium hydride, potassium tert-butoxide)
Conditions: Anhydrous solvents (e.g., tetrahydrofuran, dichloromethane), low temperatures to control the reaction rate.
Major Products
The major products of the HWE reaction involving (Carboxymethylene)triphenylphosphorane-13C2 are α,β-unsaturated esters. These products are valuable intermediates in the synthesis of various pharmaceuticals and natural products .
Scientific Research Applications
(Carboxymethylene)triphenylphosphorane-13C2 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms through isotope labeling.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (Carboxymethylene)triphenylphosphorane-13C2 involves the formation of a phosphonium ylide, which acts as a nucleophile in the HWE reaction. The ylide attacks the carbonyl group of an aldehyde or ketone, leading to the formation of a carbon-carbon double bond. This reaction proceeds through a four-membered cyclic transition state, resulting in the formation of the desired α,β-unsaturated ester .
Comparison with Similar Compounds
Similar Compounds
(Ethoxycarbonylmethylene)triphenylphosphorane: Similar structure but without the carbon-13 labeling.
(Carboxymethyl)triphenylphosphonium bromide: A related compound used in Wittig reactions.
Uniqueness
The uniqueness of (Carboxymethylene)triphenylphosphorane-13C2 lies in its isotope labeling, which allows for detailed mechanistic studies and tracing experiments in various research fields. This compound provides valuable insights into reaction pathways and metabolic processes that are not easily accessible with non-labeled analogs .
Properties
CAS No. |
90830-64-1 |
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Molecular Formula |
C₂₀¹³C₂H₂₁O₂P |
Molecular Weight |
350.36 |
Synonyms |
2-(Triphenylphosphoranylidene)acetic Acid Ethyl Ester-13C2; (2-Ethoxy-2-oxoethylidene)triphenylphosphorane-13C2; Ethyl (triphenylphosphoranylidene)acetate-13C2; NSC 72406-13C2 |
Origin of Product |
United States |
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